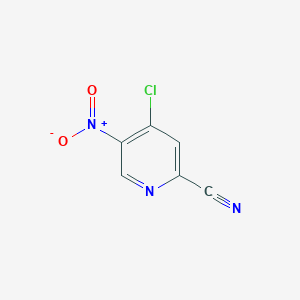
4-Chloro-5-nitropicolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-nitropicolinonitrile is a chemical compound with the molecular formula C6H2ClN3O2 and a molecular weight of 183.55 g/mol It is a derivative of picolinonitrile, characterized by the presence of a chloro group at the 4-position and a nitro group at the 5-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-nitropicolinonitrile typically involves the nitration of 4-chloropicolinonitrile. One common method includes the reaction of 4-chloropicolinonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-nitropicolinonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, dimethylformamide).
Coupling: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products
Reduction: 4-Chloro-5-aminopicolinonitrile.
Substitution: Various substituted picolinonitrile derivatives depending on the nucleophile used.
Coupling: Biaryl derivatives with extended conjugation.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-nitropicolinonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Pharmaceutical Research: It is explored for its potential use in the synthesis of pharmaceutical compounds with biological activity
Wirkmechanismus
The mechanism of action of 4-Chloro-5-nitropicolinonitrile in various applications depends on its chemical reactivity. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. In coupling reactions, the chloro group is replaced by a new carbon-carbon bond, extending the molecular framework .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitropicolinonitrile: Similar structure but lacks the chloro group at the 4-position.
3-Chloro-5-nitropicolinonitrile: Similar structure but with the chloro group at the 3-position instead of the 4-position.
Uniqueness
4-Chloro-5-nitropicolinonitrile is unique due to the specific positioning of the chloro and nitro groups, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C6H2ClN3O2 |
|---|---|
Molekulargewicht |
183.55 g/mol |
IUPAC-Name |
4-chloro-5-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2ClN3O2/c7-5-1-4(2-8)9-3-6(5)10(11)12/h1,3H |
InChI-Schlüssel |
RAMMDNYIWUNZIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=C1Cl)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


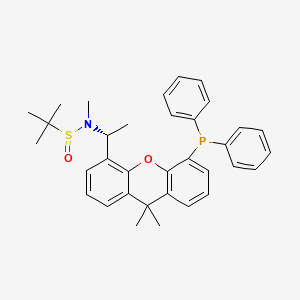
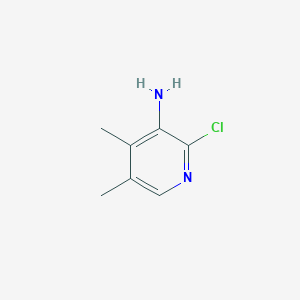



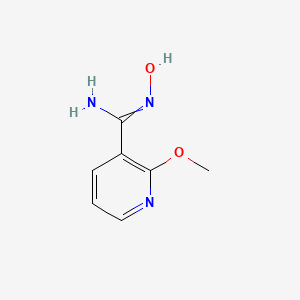
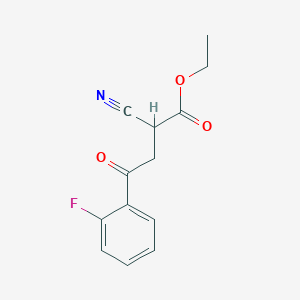

![2-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B13646789.png)
![(S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate](/img/structure/B13646792.png)


![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]propanoic acid](/img/structure/B13646816.png)
![4-[4-[4-[3,5-bis[4-(4-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyridine](/img/structure/B13646820.png)
